molecular formula C2H6F3NS B1360224 Dimethylaminosulfur trifluoride CAS No. 3880-03-3

Dimethylaminosulfur trifluoride

Cat. No. B1360224
CAS RN: 3880-03-3
M. Wt: 133.14 g/mol
InChI Key: SAVQQRYWWAGSQW-UHFFFAOYSA-N
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Description

Dimethylaminosulfur trifluoride is a clear fuming liquid . It is used as a fluorinating agent in the fluorination of compounds such as alcohols, aldehydes, and ketones . It is also used in the production of fluorinated Podophyllotoxin derivatives and protected glycosyl fluorides from thioglycosides .


Synthesis Analysis

Diethylaminosulfur trifluoride (DAST) is commonly used for the replacement of alcoholic hydroxyl groups with fluorine and is known to catalyze water elimination and cyclic Beckmann-rearrangement type reactions . It has been used in the synthesis of new antitumor Ecdysteroid derivatives . The relative stabilities of DAST and several of its analogs were determined by differential thermal analysis .


Molecular Structure Analysis

The molecular structure of Dimethylaminosulfur trifluoride includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 12 bonds, including 6 non-H bonds .


Chemical Reactions Analysis

DAST is a popular reagent for nucleophilic fluorination. It has been used in selective fluorinations of alcohols, alkenols, carbohydrates, ketones, sulfides, epoxides, thioethers, and cyanohydrins . It has also been used in some novel organic cyclizations .


Physical And Chemical Properties Analysis

Dimethylaminosulfur trifluoride has a molecular weight of 133.14 g/mol . It has a XLogP3-AA of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Deoxofluorinating Agent

Dimethylaminosulfur trifluoride, also known as (N,N-dimethylamino)sulfur trifluoride, is primarily used as a deoxofluorinating agent. It is effective in the transformation of various organic compounds. Its physical properties, such as melting and boiling points, and its solubility in different solvents, make it a versatile reagent in organic chemistry. It should be noted that this compound is extremely toxic, highly corrosive, and flammable, and must be handled with great caution (Champagne & Paquin, 2014).

Studies on Structure and Bonding

Research has been conducted to understand the structure and bonding of compounds like dimethylaminosulfur trifluoride using semiempirical methods. These studies aim to provide a deeper understanding of the molecular geometry and electronic structure, which are crucial for predicting reactivity and designing new applications (Smith, 1990).

Nuclear Magnetic Resonance (NMR) Spectra

The NMR spectra of N-dimethylaminosulfur trifluoride have been recorded to understand its chemical structure and behavior. Such studies are essential for accurately characterizing chemical compounds and their interactions (Ibbott & Janzen, 1972).

Fluorinating Agent

Dimethylaminosulfur trifluoride has been identified as a useful fluorinating agent. It is particularly effective in converting alcohols into fluorides, and aldehydes and ketones into geminal difluorides. Its utility extends to the preparation of various fluorinated organic compounds, which are significant in pharmaceuticals and materials science (Hudlický, 2004).

Chemical Transformations

Dimethylaminosulfur trifluoride is also instrumental in synthesizing fluorinated derivatives of certain compounds. Its reactivity allows for the transformation of specific organic structures into novel fluorinated products, demonstrating its versatility in organic synthesis (Sufrin, Spiess, & Alks, 1990).

Safety And Hazards

Dimethylaminosulfur trifluoride is highly flammable and causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

DAST has been used to obtain valuable building blocks and compounds having pharmacological features . The transformation of β-amino alcohols, heterocyclic frameworks synthesis, and rearrangement reactions have been described in detail . This suggests that DAST could be a versatile tool for diversity-oriented synthesis to expand chemical space towards new bioactive compounds .

properties

IUPAC Name

N-methyl-N-(trifluoro-λ4-sulfanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6F3NS/c1-6(2)7(3,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVQQRYWWAGSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192068
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylaminosulfur trifluoride

CAS RN

3880-03-3
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003880033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfur, trifluoro(N-methylmethanaminato)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Dimethylamino)sulfur trifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
PA Messina, KC Mange, WJ Middleton - Journal of fluorine chemistry, 1989 - Elsevier
… Other known mfluorides, such as dimethylaminosulfur trifluoride, (la, methyl-DAST), and morpholinosulfur trifluoride, (lg, morpho-DAST), could possibly be superior to DAST, but …
Number of citations: 144 www.sciencedirect.com
WJ Middleton - The Journal of Organic Chemistry, 1975 - ACS Publications
… The alcohols listed in Table I were added to a solution of DAST or dimethylaminosulfur trifluoride in an inert solvent cooled to -50 to -78. The reaction mixture was then warmed to room …
Number of citations: 268 pubs.acs.org
PAMKC MANGE, WJ MIDDLETON - academia.edu
… Other known mfluorides, such as dimethylaminosulfur trifluoride, (la, methyl-DAST), and morpholinosulfur trifluoride, (lg, morpho-DAST), could possibly be superior to DAST, but …
Number of citations: 0 www.academia.edu
GC Demitras, AG MacDiarmid - Inorganic Chemistry, 1967 - ACS Publications
The compounds N-dimethylaminosulfur trifluoride,(CH3) 2NSF3, N-dimethylaminotetrafluorophosphorane,(CH3) 2NPF4, and 1, 3, 2, 4-diazadiphosphetidine,(CH3NPF3) 2, have been …
Number of citations: 76 pubs.acs.org
M Hu, J Hu - Fluorination, 2020 - Springer
… N,N-Dimethylaminosulfur trifluoride as the first representative of this group was reported in … SF4, by which N,N-dimethylaminosulfur trifluoride and DAST were first prepared, has been …
Number of citations: 1 link.springer.com
E Petráková, HJC Yeh, P Kováĉ… - Journal of …, 1992 - Taylor & Francis
In the past, we have used deoxyfluoro sugars as probes for studies of ligand-anti-body interactions. Investigations of the putative role of hydrogen bonding in the binding process …
Number of citations: 13 www.tandfonline.com
I Saidalimu, M Guo, E Tokunaga… - Asian Journal of …, 2016 - Wiley Online Library
… Remarkably, other fluorination reagents such as (MeOCH 2 CH 2 ) 2 NSF 3 (DeoxoFluor), 4-morpholinylsulfur trifluoride (morph-DAST), and N,N-dimethylaminosulfur trifluoride (methyl-…
Number of citations: 7 onlinelibrary.wiley.com
M Hudlický - Organic Reactions, 2004 - Wiley Online Library
… The first representative of this group, dimethylaminosulfur trifluoride was prepared in 1964, followed in 1970 by diethylaminosulfur trifluoride, which became popular under the acronym …
Number of citations: 370 onlinelibrary.wiley.com
RR Holmes, JM Holmes, RO Day… - … , Sulfur, and Silicon …, 1995 - Taylor & Francis
… ,, @Tol,PF2, Ph(t-Bu),PF,, and (Ph2PF&CH2 containing bulky substituents were prepared by the fluorination reaction of precursor organophosphines with dimethylaminosulfur trifluoride…
Number of citations: 17 www.tandfonline.com
JR Sufrin, AJ Spiess, V Alks - Journal of fluorine chemistry, 1990 - Elsevier
Abstract Treatment of N-acetylmethionine sulfoxide methyl ester with diethylamino- sulfur trifluoride (DAST) or dimethylaminosulfur trifluoride (meDAST) yielded N-acetyl-S-(…
Number of citations: 13 www.sciencedirect.com

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